The compound can be used in the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation .
It can also be used in two photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
The compound can be used in the preparation of push-pull arylvinyldiazine chromophores .
The compound can be used in the preparation of alginate-supported cation-Pd nanoparticle gels as catalysts for the Suzuki-Miyaura cross-coupling reaction .
The compound can be used in the preparation of organic dyes for dye-sensitized solar cells .
2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, also known by its CAS number 101442-35-7, is a synthetic organic compound characterized by its chromene structure. The molecular formula is , with a molecular weight of approximately 281.31 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety, contributing to its unique chemical properties and potential applications in various fields.
Research indicates that 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one possesses notable biological activities:
Several synthesis methods have been reported for producing 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one:
The applications of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one span various fields:
Interaction studies involving this compound focus primarily on its solvent interactions and binding affinities:
Several compounds share structural similarities with 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4'-N,N-dimethylamino-3-hydroxyflavone | Similar chromene structure | Known for strong fluorescence properties |
| 2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one | Slightly altered phenyl group | Exhibits different solvent interaction behaviors |
| 3-hydroxyflavone | Lacks dimethylamino group | Often used as a standard for comparing fluorescence |
The uniqueness of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one lies in its specific combination of functional groups, which endows it with distinct photophysical properties and potential biological activities not found in similar compounds. Its ability to act as a sensitive fluorescent probe makes it particularly valuable for research applications requiring precise measurements of molecular interactions.
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one represents a synthetic organic compound belonging to the flavone class of molecules, characterized by its distinctive chromene backbone structure [3]. The molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 grams per mole [3] [5]. This compound is systematically identified by its Chemical Abstracts Service registry number 101442-35-7 [3] [5].
The structural architecture consists of a 4H-chromen-4-one core (benzopyranone moiety) fused to a phenyl ring that bears a dimethylamino substituent at the para position [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromen-4-one [5]. The molecule features three distinct ring systems: the A-ring (benzene portion of the chromene), the C-ring (pyran portion), and the B-ring (substituted phenyl group) [29].
Table 1: Fundamental Molecular Parameters
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₃ | [3] [5] |
| Molecular Weight | 281.31 g/mol | [3] [5] |
| Exact Mass | 281.105 g/mol | [3] |
| Chemical Abstracts Service Number | 101442-35-7 | [3] [5] |
| International Chemical Identifier Key | KOTLBFUJLZQQDTY-UHFFFAOYSA-N | [5] |
The chromene ring system forms the central structural motif, with the carbonyl group at position 4 and a hydroxyl group at position 3 [5] [20]. The dimethylamino group attached to the phenyl ring provides electron-donating characteristics that significantly influence the electronic properties of the entire molecular system [24].
The stereochemical characteristics of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are primarily defined by its conformational preferences and molecular planarity [29] [30]. Computational studies utilizing density functional theory methods have revealed that flavone derivatives containing a 3-hydroxyl group exhibit distinct conformational behavior compared to their non-hydroxylated analogs [29].
The presence of the 3-hydroxyl group forces the molecule into a predominantly planar conformation, with the dihedral angle between the phenyl B-ring and the chromene AC-ring system approaching 0 degrees [29]. This planarity results from the formation of an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen, which constrains the molecular geometry [29] [17].
The dimethylamino substituent on the phenyl ring can adopt different rotational conformations around the nitrogen-aryl bond [31]. However, the preferred conformation places the dimethyl groups in positions that maximize conjugation with the aromatic system while minimizing steric hindrance [31]. The nitrogen atom maintains sp² hybridization character due to resonance interactions with the phenyl ring, contributing to the overall planar nature of the substituent [24].
Crystallographic studies of related 3-hydroxyflavone derivatives confirm the tendency toward molecular planarity, with typical dihedral angles between ring systems ranging from 0 to 10 degrees [12] [19]. The planar molecular geometry facilitates extended π-conjugation across the entire molecular framework, enhancing electronic delocalization [29] [19].
The molecular weight of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one has been precisely determined through mass spectrometric analysis and computational methods [3]. The compound exhibits a molecular weight of 281.31 grams per mole, with an exact mass of 281.105 daltons [3]. This molecular weight places the compound within the typical range for substituted flavone derivatives, which generally range from 250 to 350 daltons [27].
The molecular weight contributes to the compound's physicochemical behavior, particularly its solubility characteristics and membrane permeability properties [3]. The relatively moderate molecular weight, combined with the presence of both polar and nonpolar functional groups, influences the compound's distribution between aqueous and lipophilic phases [3].
Specific melting and boiling point data for 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are not extensively documented in the current literature [13]. This absence of precise thermal transition data reflects the specialized nature of this synthetic compound and the limited number of comprehensive physicochemical studies conducted on this specific derivative .
Based on structural analogy with related 3-hydroxyflavone compounds, the melting point is expected to fall within the range typically observed for similar chromene derivatives [12]. Crystal structure studies of comparable flavone compounds suggest that intramolecular hydrogen bonding, present in this molecule, generally leads to elevated melting points compared to non-hydrogen-bonded analogs [12] [18] [19].
The compound exists as a solid crystalline material under standard temperature and pressure conditions . The crystalline nature suggests organized molecular packing in the solid state, likely stabilized by intermolecular hydrogen bonding interactions [18] [19].
The solubility profile of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one reflects its amphiphilic molecular structure, containing both hydrophilic and lipophilic regions . The compound demonstrates limited solubility in water due to its predominately aromatic character and moderate molecular weight .
Enhanced solubility is observed in polar organic solvents, particularly ethanol and dimethyl sulfoxide . The hydroxyl group at position 3 and the dimethylamino substituent provide hydrogen bonding sites that facilitate dissolution in protic solvents [20]. The calculated logarithm of the partition coefficient (LogP) value of 3.23 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous media [3].
Table 2: Solubility Characteristics
| Solvent System | Solubility | Contributing Factors |
|---|---|---|
| Water | Limited | Predominantly aromatic structure |
| Ethanol | Enhanced | Hydrogen bonding capability |
| Dimethyl Sulfoxide | High | Polar aprotic interactions |
| Organic Solvents | Generally Soluble | Lipophilic character |
The polar surface area of 53.68 square angstroms reflects the contribution of the oxygen and nitrogen heteroatoms to the molecular polarity [3]. This value influences the compound's interaction with biological membranes and its potential for passive diffusion processes [3].
The electronic structure of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one is characterized by extensive π-conjugation spanning the entire molecular framework [29]. The chromene ring system provides the fundamental electronic backbone, with the 4-carbonyl group serving as a primary electron acceptor site [20] [24].
The dimethylamino substituent acts as a strong electron-donating group, creating a donor-acceptor electronic arrangement across the molecule [24]. This electronic asymmetry results in significant charge transfer character, particularly in the excited state, where electron density shifts from the dimethylamino donor toward the carbonyl acceptor [16] [24].
Computational studies employing density functional theory methods have revealed that the highest occupied molecular orbital is primarily localized on the dimethylamino-substituted phenyl ring, while the lowest unoccupied molecular orbital extends across the chromene system [23] [24]. This orbital distribution facilitates intramolecular charge transfer transitions that are responsible for the compound's unique photophysical properties [16] [24].
The molecular conformation is stabilized by intramolecular interactions, particularly the hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen [17] [20] [29]. This interaction creates a five-membered chelate ring that constrains the molecular geometry and influences the electronic distribution [17] [20].
Table 3: Electronic Structure Parameters
| Property | Characteristic | Electronic Impact |
|---|---|---|
| Donor Group | Dimethylamino | Electron donation, charge transfer |
| Acceptor Group | 4-Carbonyl | Electron acceptance, π* orbital |
| Conjugation | Extended π-system | Delocalization, stability |
| Planarity | Near-planar | Enhanced conjugation |
The extended conjugation system results in significant electronic delocalization, contributing to the molecular stability and influencing the compound's reactivity patterns [29]. The planar conformation maximizes orbital overlap, enhancing the effectiveness of π-electron delocalization across the molecular framework [29] [19].
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one exhibits significant hydrogen bonding capabilities that profoundly influence its structural, electronic, and photophysical properties [17] [20] [21]. The primary intramolecular hydrogen bonding interaction occurs between the 3-hydroxyl group and the adjacent 4-carbonyl oxygen atom [17] [20].
This intramolecular hydrogen bond forms a stable five-membered chelate ring with typical O-H···O distances ranging from 2.5 to 2.8 angstroms [17] [19] [20]. The hydrogen bond strength is enhanced by the favorable geometric arrangement and the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the oxygen acceptor [17] [20].
The intramolecular hydrogen bonding interaction is crucial for the compound's ability to undergo excited state intramolecular proton transfer [16] [20] [21] [22]. Upon electronic excitation, the acidity of the 3-hydroxyl group increases significantly, facilitating rapid proton transfer to the 4-carbonyl oxygen [20] [21] [25].
Solvent effects play a critical role in modulating the hydrogen bonding behavior [20] [21]. In protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular interaction, leading to altered photophysical behavior [20] [21]. The strength of the intramolecular hydrogen bond decreases with increasing solvent polarity and hydrogen bonding capability [20] [21].
Table 4: Hydrogen Bonding Interactions
| Interaction Type | Participants | Bond Length Range | Stability Impact |
|---|---|---|---|
| Intramolecular | 3-OH···O=C4 | 2.5-2.8 Å | High stabilization |
| Intermolecular | OH···Solvent | Variable | Competitive effect |
| Crystal Packing | Dimer formation | 2.6-3.0 Å | Solid state stability |
In the solid state, intermolecular hydrogen bonding between molecules leads to the formation of dimeric structures, as observed in crystal structures of related 3-hydroxyflavone derivatives [12] [18] [19]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's melting behavior [18] [19].
The structure-property relationships in 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are governed by the intricate interplay between its molecular architecture and electronic characteristics [17] [24]. The presence of the 3-hydroxyl group fundamentally alters the compound's properties compared to non-hydroxylated analogs, primarily through the formation of intramolecular hydrogen bonding [17] [29].
The dimethylamino substituent significantly influences the electronic properties by serving as an electron-donating group [24]. This substitution pattern creates a donor-acceptor system that enhances charge transfer characteristics and modifies the compound's optical properties [16] [24]. The electron-donating strength of the dimethylamino group is reflected in the compound's LogP value of 3.23, indicating increased lipophilicity compared to unsubstituted flavones [3].
The molecular planarity enforced by intramolecular hydrogen bonding enhances π-conjugation efficiency, leading to extended electronic delocalization [29]. This planarity directly correlates with the compound's photophysical behavior, particularly its ability to undergo excited state intramolecular proton transfer [20] [22] [25].
The combination of structural features results in unique fluorescence properties, with the compound exhibiting dual emission characteristics arising from both normal and tautomeric forms [16] [20]. The relative intensities of these emission bands are highly sensitive to environmental conditions, making the compound potentially useful as an environmental probe [16] [20] [33].
Table 5: Structure-Property Correlations
| Structural Feature | Property Impact | Quantitative Effect |
|---|---|---|
| 3-Hydroxyl Group | Intramolecular H-bonding | Enforced planarity |
| Dimethylamino Group | Electron donation | LogP = 3.23 |
| Planar Conformation | Enhanced conjugation | Extended π-system |
| Hydrogen Bonding | ESIPT capability | Dual fluorescence |
The polar surface area of 53.68 square angstroms reflects the balanced distribution of polar and nonpolar regions within the molecule [3]. This value suggests moderate membrane permeability while maintaining sufficient polarity for interaction with biological systems [3].
| Table 2: Purification Techniques for Chromen-4-one Derivatives | ||||
|---|---|---|---|---|
| Purification Method | Stationary/Solvent Phase | Purity Achieved (%) | Recovery Yield (%) | Typical Applications |
| Column Chromatography (Silica Gel) | Silica gel/Organic solvents | 95-98 | 80-90 | Routine purification, compound separation |
| Recrystallization (MeOH/DCM) | Methanol/Dichloromethane | 97-99 | 70-85 | Final purification, crystal formation |
| Preparative HPLC | C18 reverse phase | 99+ | 60-80 | High purity requirements, analytical |
| Flash Chromatography | Silica gel/Gradient elution | 90-95 | 85-95 | Large scale, rapid purification |
| Crystallization from Hot Solvent | Ethanol or methanol | 85-95 | 65-80 | Simple purification, solid compounds |
| Table 3: Synthetic Challenges and Solutions | |||
|---|---|---|---|
| Synthetic Challenge | Root Cause | Solution Strategy | Improvement Achieved |
| Low yield in chalcone formation | Self-condensation of aldehydes | Controlled addition, excess base | 15-25% yield increase |
| Side product formation | Competing nucleophilic reactions | Optimized reaction conditions | 70-90% reduction in byproducts |
| Regioselectivity issues | Multiple reactive sites | Catalyst selection, directing groups | >90% regioselectivity |
| Oxidative degradation | Unstable intermediates | Inert atmosphere, antioxidants | 50% reduction in degradation |
| Purification difficulties | Similar polarity compounds | Gradient elution, mixed solvents | Enhanced separation efficiency |
| Scale-up problems | Heat/mass transfer limitations | Continuous flow reactors | Consistent quality at scale |
| Table 4: Yield Optimization Strategies | |||
|---|---|---|---|
| Optimization Parameter | Optimal Range/Condition | Impact on Yield | Additional Benefits |
| Reaction Temperature | 60-80°C for cyclization | 20-30% improvement | Reduced side reactions |
| Catalyst Loading | 5-10 mol% for Pd catalysts | 15-25% enhancement | Improved selectivity |
| Reaction Time | 4-6 hours for AFO reaction | Time-yield optimization | Complete conversion |
| Solvent Selection | Polar protic solvents preferred | 10-20% increase | Better solubility |
| pH Control | pH 9-11 for base-catalyzed steps | 25-35% improvement | Cleaner reaction profile |
| Substrate Ratio | 1.1-1.2 equiv excess of electrophile | 15-20% enhancement | Minimized waste |
| Table 5: Catalyst Systems for Chromen-4-one Synthesis | ||||
|---|---|---|---|---|
| Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Selectivity |
| Pd(PPh₃)₄/XPhos | Cross-coupling reactions | 80-120 | 70-90 | High |
| Base-mediated (NaOH/KOH) | Condensation reactions | RT to reflux | 60-85 | Moderate |
| Lewis acids (AlCl₃, FeCl₃) | Cyclization reactions | 60-100 | 65-80 | High |
| Heterogeneous (TiO₂, ZnO) | Oxidative processes | 25-80 | 55-75 | Moderate |
| Organocatalysts (Piperidine) | Aldol condensations | 40-80 | 70-85 | Good |
| Green catalysts (Ca(OH)₂, MgO) | Environmentally friendly processes | RT to 100 | 60-80 | Good |